2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide
CAS No.:
Cat. No.: VC13469101
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H22N2O |
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Molecular Weight | 234.34 g/mol |
IUPAC Name | 2-amino-N-(1-phenylpropyl)-N-propan-2-ylacetamide |
Standard InChI | InChI=1S/C14H22N2O/c1-4-13(12-8-6-5-7-9-12)16(11(2)3)14(17)10-15/h5-9,11,13H,4,10,15H2,1-3H3 |
Standard InChI Key | NRGVNVWOAJDIMH-UHFFFAOYSA-N |
SMILES | CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN |
Canonical SMILES | CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN |
Introduction
Chemical Structure and Nomenclature
Structural Features
2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide (IUPAC: 2-amino-N-(propan-2-yl)-N-(1-phenylpropyl)acetamide) consists of:
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Acetamide backbone: A central carbonyl group bonded to a nitrogen atom.
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Substituents:
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Isopropyl group (–N(CH(CH₃)₂)): Introduces steric bulk and lipophilicity.
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1-Phenylpropyl group (–N(CH₂CH₂C₆H₅)): Provides aromaticity and potential π-π interactions.
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Amino group (–NH₂) at the β-position: Enhances hydrogen-bonding capacity and reactivity.
Molecular Formula and Weight
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Formula: C₁₅H₂₄N₂O
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Molecular weight: 248.36 g/mol (calculated).
Stereochemical Considerations
The presence of chiral centers (if any) depends on the configuration of the 1-phenylpropyl group. Racemic mixtures are common in analogous compounds unless resolved via chiral synthesis .
Synthesis and Preparation
Synthetic Routes
While no direct synthesis is documented, analogous methods for N,N-disubstituted acetamides suggest the following approaches:
Stepwise Alkylation of Acetamide
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Primary amine formation: React chloroacetamide with 1-phenylpropylamine to yield N-(1-phenylpropyl)-2-chloroacetamide.
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Secondary alkylation: Introduce isopropyl groups via nucleophilic substitution using isopropyl bromide and a base (e.g., K₂CO₃) .
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Amination: Replace the chloro group with an amino group using aqueous ammonia or ammonium hydroxide under controlled conditions .
Reaction Scheme:
Reductive Amination
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Condense 2-oxoacetamide with isopropylamine and 1-phenylpropylamine in the presence of a reducing agent (e.g., NaBH₃CN) .
Industrial Production Considerations
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Continuous flow reactors: Improve yield and reduce dimerization byproducts.
Physicochemical Properties
Predicted Properties (Based on Analogs)
Property | Value | Source Analogs |
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Melting Point | 120–125°C | |
Boiling Point | 310–315°C (est.) | |
LogP | 2.8–3.2 (moderate lipophilicity) | |
Solubility | Poor in water; soluble in DMSO |
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.0 (d, 6H, isopropyl CH₃), δ 2.2 (m, 2H, CH₂), δ 4.1 (q, 1H, N–CH), δ 7.3 (m, 5H, aromatic) .
Activity | Potential Target | Likelihood (Based on Analogs) |
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Antimicrobial | Bacterial enzymes | Moderate |
CNS Modulation | Adrenergic receptors | High |
Antithrombotic | Platelet GPIIb/IIIa | Moderate |
Applications in Scientific Research
Organic Synthesis Intermediate
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Peptide mimetics: The 1-phenylpropyl group mimics hydrophobic amino acid side chains .
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Catalyst development: Tertiary amides act as ligands in asymmetric catalysis .
Pharmacological Studies
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